1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation of the piperidine ring is carried out using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the phenyl group: The phenyl group is introduced through nucleophilic substitution reactions.
Incorporation of the dichlorophenoxy group: This step involves the reaction of the phenyl group with 3,5-dichlorophenol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide:
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Phenylpiperidines: Compounds with similar structural features but different substitution patterns.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties. Its dichlorophenoxy group, in particular, may enhance its activity or selectivity in certain applications.
Properties
CAS No. |
919117-88-7 |
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Molecular Formula |
C20H20Cl2N2O3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-13(25)24-8-6-14(7-9-24)20(26)23-18-4-2-3-5-19(18)27-17-11-15(21)10-16(22)12-17/h2-5,10-12,14H,6-9H2,1H3,(H,23,26) |
InChI Key |
PFPHKQTVFHFTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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